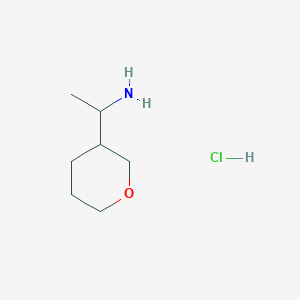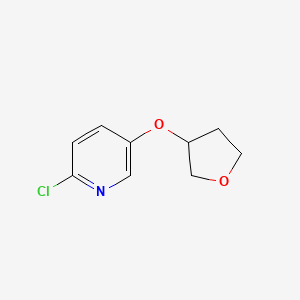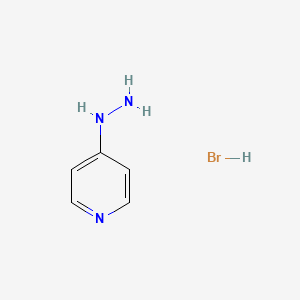![molecular formula C8H14N2O2 B1430134 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one CAS No. 1389264-24-7](/img/structure/B1430134.png)
3-Oxa-1,9-diazaspiro[5.5]undecan-2-one
Overview
Description
“3-Oxa-1,9-diazaspiro[5.5]undecan-2-one” is a carbamate compound . It has a molecular weight of 170.21 and its IUPAC name is 1-oxa-3,9-diazaspiro[5.5]undecan-2-one . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O2/c11-7-10-6-3-8(12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 175-176 degrees Celsius .Scientific Research Applications
Dengue Virus Type 2 Infection
- Scientific Field: Virology
- Application Summary: This compound has been used in the design of derivatives that inhibit the Dengue Virus Type 2 (DENV2). These derivatives have shown promising results in cell-based assays .
- Methods of Application: The derivatives were designed with substitutions featuring 2-methylbenzyl, 4-bromobenzyl, and 4-cyanobenzyl groups. Docking calculations identified NS5-methyltransferase as the most probable target for this series of compounds .
- Results: Compounds with substitutions featuring 2-methylbenzyl (SPO-6, EC50 = 11.43 ± 0.87 μM), 4-bromobenzyl (SPO-7, EC50 = 14.15 ± 0.50 μM), and 4-cyanobenzyl (SPO-13, EC50 = 20.77 ± 1.92 μM) groups were found to be potent against DENV2 in a cell-based assay .
CCR5 Antagonists
- Scientific Field: Medicinal Chemistry
- Application Summary: The replacement of the cyclic carbamate in the 1-oxa-3,9-diazaspiro undecan-2-one template led to the discovery of two novel series of 3,9-diazaspiro undecane and undeca-2-one CCR5 antagonists .
- Methods of Application: The synthesis, SAR, and antiviral activities of these two series are described .
- Results: The results of this research are not specified in the available resources .
γ-Aminobutyric Acid Type A Receptor (GABAAR) Antagonists
- Scientific Field: Neuropharmacology
- Application Summary: The 3,9-diazaspiro[5.5]undecane-based compounds 2027 and 018 have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists showing low cellular membrane permeability .
- Methods of Application: The methods of application are not specified in the available resources .
- Results: The results of this research are not specified in the available resources .
Patent WO2020048826A1
- Scientific Field: Organic Chemistry
- Application Summary: The patent WO2020048826A1 describes 5-substituted 1-oxa-3,9-diazaspiro[5.5]undecan-2-one compounds .
- Methods of Application: The methods of application are not specified in the available resources .
- Results: The results of this research are not specified in the available resources .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-oxa-1,9-diazaspiro[5.5]undecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-10-8(3-6-12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWAWJFJMGOMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-1,9-diazaspiro[5.5]undecan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide hydrochloride](/img/structure/B1430051.png)
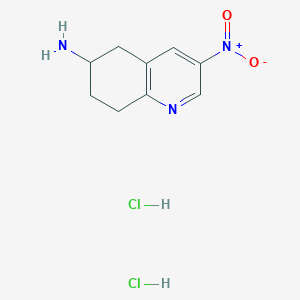

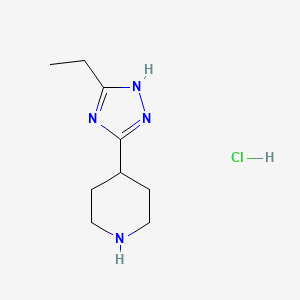
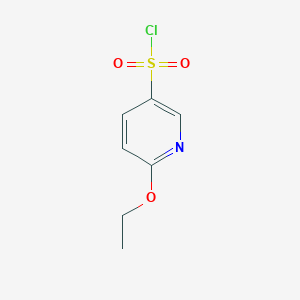
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B1430061.png)
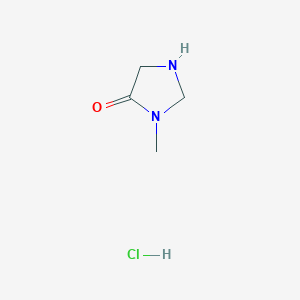
![{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1430065.png)
![2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride](/img/structure/B1430066.png)
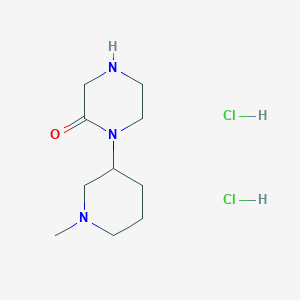
![4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B1430068.png)
